4-(2-fluorophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(2-Fluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-(2-Fluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the fluorophenyl group.
4-(2-Fluorophenyl)piperidin-4-ol: The non-hydrochloride form of the compound.
(4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride: Another piperidine derivative with a different substitution pattern.
Uniqueness
4-(2-Fluorophenyl)piperidin-4-ol hydrochloride is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
1513866-26-6 |
---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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